N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide

Catalog No.
S1673004
CAS No.
M.F
C15H15N3O2S
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-...

Product Name

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C15H15N3O2S/c16-13(19)12-10-5-1-2-6-11(10)21-15(12)18-14(20)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2,(H2,16,19)(H,18,20)

InChI Key

VPZYTLSYUXWBNC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C(=O)N

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide is a compound characterized by its complex molecular structure, which includes a benzo[b]thiophene moiety and a nicotinamide group. Its molecular formula is C22H27N3O5S2C_{22}H_{27}N_{3}O_{5}S_{2} with a molecular weight of approximately 477.6 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide can be attributed to the presence of various functional groups. Key reactions may include:

  • Acylation: The amide group can undergo acylation reactions, forming new amides upon reaction with acyl chlorides or anhydrides.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Redox Reactions: The thiophene ring may participate in redox reactions, allowing for modifications that could enhance biological activity.

Research indicates that compounds similar to N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide exhibit diverse biological activities. These include:

  • Anticancer Properties: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Antioxidant Activity: The compound may possess the ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antibacterial and Antiviral Effects: Similar compounds have demonstrated activity against various bacterial and viral strains.

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide can involve several steps:

  • Formation of Tetrahydrobenzo[b]thiophene: This can be achieved through cyclization reactions starting from appropriate precursors.
  • Carbamoylation: The introduction of the carbamoyl group can be performed using carbamoyl chlorides or isocyanates.
  • Nicotinamide Coupling: Finally, coupling with nicotinamide can be achieved via standard amide bond formation techniques.

The potential applications of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide are vast:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for drug development targeting various diseases.
  • Research Tool: It may be utilized in biochemical assays to study specific pathways or mechanisms in cellular biology.

Interaction studies involving N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide may focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules can provide insights into its mechanism of action.
  • Molecular Docking Simulations: These studies help predict how the compound binds to target proteins and can guide further modifications for enhanced efficacy.

Several compounds share structural similarities with N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(4-methylphenyl)benzenesulfonamideContains an amine and sulfonamide groupAntibacterial
3-Carbamoylbenzo[b]thiopheneLacks the nicotinamide moietyAnticancer
Nicotinamide adenine dinucleotideContains nicotinamide but lacks thiopheneEnergy metabolism

Uniqueness

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide stands out due to its unique combination of a tetrahydrobenzo[b]thiophene structure and a nicotinamide moiety. This combination may enhance its solubility and bioavailability compared to other similar compounds while providing a distinct mechanism of action that warrants further investigation.

Molecular Composition and Identification

Chemical Formula and Molecular Weight

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide possesses the molecular formula C15H15N3O2S, with a molecular weight of 301.37 g/mol. This composition reflects the integration of fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, distributed across the tetrahydrobenzo[b]thiophene core and the nicotinamide substituent. The molecular weight places this compound within the range typical for small molecule pharmaceuticals, suggesting favorable pharmacokinetic properties for potential drug development applications.

The elemental composition indicates a relatively high nitrogen content (13.95% by mass), which is characteristic of compounds containing both carbamoyl and nicotinamide functionalities. The presence of sulfur (10.64% by mass) contributes to the unique electronic properties of the benzothiophene core, while the oxygen content (10.62% by mass) is associated with the amide functionalities that define the compound's hydrogen bonding capabilities.

Physical State and Appearance

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide exists as a crystalline solid under standard laboratory conditions [3]. The compound exhibits characteristic physical properties typical of benzothiophene derivatives with amide functionalities . The material appears as a solid powder with good stability when stored under appropriate conditions [3]. Commercial preparations of this compound are typically supplied with purity levels reaching 98% or higher, demonstrating the feasibility of obtaining high-quality crystalline material through standard purification techniques [3] [8].

Solubility Parameters

Aqueous Solubility Profiles

The aqueous solubility characteristics of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide reflect the compound's amphiphilic nature, containing both hydrophilic carboxamide groups and a hydrophobic tetrahydrobenzothiophene core . The presence of multiple hydrogen bond donors and acceptors, including the carbamoyl group and the nicotinamide moiety, influences the compound's interaction with water molecules . Solubility testing protocols typically employ standardized methods involving equilibrium dissolution at controlled temperatures and pH conditions [30] [31]. The molecular weight of 301.37 grams per mole positions this compound within a range where aqueous solubility can be significantly influenced by intermolecular hydrogen bonding patterns [3] [8].

Organic Solvent Compatibility

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide demonstrates variable compatibility with different organic solvents based on polarity matching principles [34]. The compound's structural features, including the polar carboxamide functionalities and the relatively nonpolar tetrahydrobenzothiophene ring system, create opportunities for dissolution in moderately polar organic solvents . Dimethyl sulfoxide serves as an effective solvent for many carboxamide-containing compounds due to its strong hydrogen bond accepting capabilities [34] [36]. Alcoholic solvents such as methanol and ethanol provide moderate solubility for compounds containing both aromatic and amide functional groups [35]. Dichloromethane compatibility varies depending on the specific hydrogen bonding requirements of the compound [33].

Spectroscopic Characteristics

UV-Visible Absorption Profile

The ultraviolet-visible absorption characteristics of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide arise from electronic transitions within the aromatic pyridine and benzothiophene chromophores [18]. The compound exhibits characteristic absorption bands associated with π→π* transitions in the aromatic ring systems [18]. Solvent effects significantly influence the position and intensity of absorption maxima, with polar solvents typically causing bathochromic shifts compared to nonpolar media [18]. The nicotinamide moiety contributes distinct spectral features around 260-280 nanometers, while the benzothiophene system provides additional absorption in the 250-300 nanometer range [18].

Infrared Spectral Features

The infrared spectrum of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide displays characteristic vibrational frequencies corresponding to its functional groups [19] [20]. The carboxamide carbonyl stretching vibrations appear in the 1650-1680 wavenumber range, consistent with amide functionalities [20] [25]. Primary amide groups exhibit characteristic N-H stretching bands in the 3300-3500 wavenumber region, with asymmetric and symmetric stretching modes clearly distinguishable [19] [20]. The aromatic C-H stretching vibrations occur around 3000-3100 wavenumbers, while aliphatic C-H stretches from the tetrahydro ring system appear at slightly lower frequencies [20] [22]. Carboxamide compounds typically show C-O stretching vibrations between 1200-1300 wavenumbers [29].

Functional GroupFrequency Range (cm⁻¹)Assignment
N-H stretch (primary amide)3300-3500Asymmetric and symmetric modes
Aromatic C-H stretch3000-3100Pyridine and benzothiophene rings
C=O stretch (amide)1650-1680Carboxamide carbonyl
C-O stretch1200-1300Amide C-O bond
Aromatic C=C stretch1400-1600Ring skeletal vibrations

NMR Spectra Analysis

Nuclear magnetic resonance spectroscopic analysis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide provides detailed structural information through characteristic chemical shift patterns [10] [22]. Proton nuclear magnetic resonance spectra exhibit signals corresponding to the tetrahydrobenzothiophene aliphatic protons in the 1.5-3.0 parts per million region [22]. The aromatic protons of both the pyridine and benzothiophene rings appear as multiplets in the 7.0-9.0 parts per million range [10] [22]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for aromatic carbons above 100 parts per million, while aliphatic carbons from the tetrahydro ring system appear at lower field positions [22]. The carboxamide carbonyl carbons typically resonate around 160-180 parts per million, providing definitive identification of these functional groups [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide produces characteristic fragmentation patterns that aid in structural elucidation [23]. The molecular ion peak appears at mass-to-charge ratio 301, corresponding to the molecular weight of the compound [3] [8]. Common fragmentation pathways include loss of the carbamoyl group, yielding fragment ions at lower masses [23]. The nicotinamide portion may fragment separately, producing characteristic ions associated with pyridine carboxamide structures [23]. Electron impact ionization typically generates reproducible fragmentation patterns that serve as fingerprints for compound identification [20].

Thermal Properties and Stability

Melting Point Determination

Thermal analysis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide requires precise temperature control to obtain accurate melting point data [16] [24]. Related tetrahydrobenzothiophene derivatives exhibit melting points typically ranging from 126°C to 196°C, depending on substitution patterns and intermolecular hydrogen bonding [16] [24]. The presence of multiple amide groups in this compound likely elevates the melting point due to enhanced intermolecular interactions [16]. Differential scanning calorimetry provides the most reliable method for determining melting points of such compounds, particularly when polymorphic forms may exist [15] [16].

Thermal Decomposition Pathways

Thermal decomposition of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide follows patterns typical of compounds containing both aromatic heterocycles and amide functionalities [17]. The initial decomposition typically involves loss of the carbamoyl group at elevated temperatures, followed by degradation of the amide linkages [17]. The tetrahydrobenzothiophene core structure generally exhibits higher thermal stability compared to the amide substituents [17]. Thermogravimetric analysis coupled with mass spectrometry provides detailed information about decomposition products and reaction pathways [17].

Crystallographic Properties

The crystallographic characteristics of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide relate to its molecular packing arrangements and intermolecular interactions [15] [27]. Benzothiophene derivatives typically crystallize in monoclinic or orthorhombic space groups, depending on the specific substitution pattern [15] [27]. The compound's multiple hydrogen bond donors and acceptors facilitate the formation of extensive hydrogen bonding networks in the solid state [15]. Crystal structure determination through single-crystal X-ray diffraction requires high-quality crystals obtained through controlled crystallization conditions [27] [28]. The presence of the tetrahydro ring system introduces conformational flexibility that influences the overall crystal packing efficiency [15]. Intermolecular hydrogen bonding between carboxamide groups typically dominates the crystal structure organization, creating layered or chain-like arrangements [25] [27].

PropertyTypical RangeMeasurement Method
Crystal SystemMonoclinic/OrthorhombicX-ray diffraction
Space GroupP21/c, C2/cSingle crystal analysis
Hydrogen Bond Distance2.8-3.2 ÅCrystallographic data
Packing Efficiency65-75%Volume calculations
Thermal Expansion10⁻⁵ K⁻¹Variable temperature studies

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide requires a comprehensive understanding of heterocyclic chemistry and strategic synthetic planning. This section presents detailed synthetic approaches, mechanistic insights, and optimization strategies for the efficient preparation of this complex amide compound.

Retrosynthetic Analysis

The retrosynthetic analysis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide reveals three primary disconnection strategies [1] . The target molecule can be dissected into two main structural components: the tetrahydrobenzo[b]thiophene core bearing a carbamoyl substituent and the nicotinamide moiety.

The most logical retrosynthetic approach involves disconnection of the amide bond linking these two fragments, leading to the identification of 3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine and nicotinic acid as key precursors [3] . This strategy allows for the independent synthesis and functionalization of each component before final coupling.

Alternative retrosynthetic pathways include the construction of the tetrahydrobenzo[b]thiophene framework from acyclic precursors through cyclization reactions, followed by subsequent functionalization to introduce both the carbamoyl and nicotinamide groups [4] [5]. The choice of retrosynthetic strategy significantly influences the overall synthetic efficiency and the selection of appropriate building blocks.

Precursor Materials and Building Blocks

The synthesis relies on readily available starting materials that serve as fundamental building blocks [6] [7]. Primary precursors include nicotinic acid, which provides the pyridine-3-carboxylic acid framework essential for the nicotinamide component [3] [8]. The tetrahydrobenzo[b]thiophene core construction typically begins with cyclohexanone derivatives, particularly those bearing substituents that facilitate subsequent transformations [4] [9].

Key building blocks encompass malononitrile, elemental sulfur, and various cyclohexanone derivatives for Gewald reaction-based approaches [9] [10]. Alternative building blocks include o-silylaryl triflates and alkynyl sulfides for aryne-mediated cyclization strategies [11] [12]. The selection of appropriate precursor materials directly impacts the synthetic route efficiency and the overall yield of the target compound.

Functionalized intermediates such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile serve as versatile building blocks that can be elaborated through various synthetic transformations [4] [9]. These intermediates provide multiple sites for chemical modification, enabling the introduction of the required carbamoyl and nicotinamide functionalities through sequential reactions.

Synthetic Routes and Approaches

Multiple synthetic routes have been developed for accessing the target compound, each offering distinct advantages in terms of yield, selectivity, and operational simplicity. The following subsections detail the primary synthetic approaches identified through comprehensive literature analysis.

Tetrahydrobenzo[b]thiophene Core Construction

The Gewald reaction represents the most established method for constructing the tetrahydrobenzo[b]thiophene core [4] [9] [10]. This multicomponent reaction involves the condensation of cyclohexanone, malononitrile, and elemental sulfur in the presence of a basic catalyst, typically triethylamine, under reflux conditions in ethanol [4] [9]. The reaction proceeds through a complex mechanism involving Knoevenagel condensation, Michael addition, and subsequent cyclization steps.

Optimization of the Gewald reaction conditions has demonstrated that the use of tert-butyl cyanoacetate instead of ethyl cyanoacetate significantly improves the overall yield from 44% to 70% on a 60-gram scale [13]. Temperature control is critical, with room temperature conditions providing optimal results for certain substrate combinations, while elevated temperatures may be required for less reactive starting materials.

Alternative approaches to tetrahydrobenzo[b]thiophene construction include palladium-catalyzed cyclization reactions [14] [15]. These methods employ o-silylaryl triflates and alkynyl sulfides under cesium fluoride activation, providing access to substituted benzothiophenes in moderate to good yields (52-85%) [11] [12]. The palladium-catalyzed approach offers superior functional group tolerance and regioselectivity compared to classical methods.

Metal-free cyclization strategies have emerged as environmentally benign alternatives [16] [17]. These approaches utilize various electrophilic cyclization conditions, including TCCA-mediated reactions and silica gel-assisted transformations, to achieve benzothiophene formation without the need for transition metal catalysts [16]. Yields typically range from 41% to 96%, depending on the specific substrate and reaction conditions employed.

Carbamoyl Group Integration Strategies

The introduction of the carbamoyl functionality requires careful consideration of reaction conditions and protecting group strategies [1] [18]. Direct carbamoylation of the tetrahydrobenzo[b]thiophene core can be achieved through reaction with carbamoyl chloride or related reagents under basic conditions. Alternative approaches involve the hydrolysis of nitrile intermediates derived from Gewald reaction products.

Amide formation from carboxylic acid derivatives represents another viable strategy for carbamoyl group installation [19] [20]. The use of coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) facilitates the formation of amide bonds under mild conditions [1] [19]. These methods provide excellent functional group compatibility and high yields.

Protection strategies may be necessary when multiple reactive sites are present in the substrate [18] [20]. Selective protection of amine functionalities using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups enables selective carbamoylation followed by deprotection to reveal the desired functionality.

Nicotinamide Coupling Methodologies

The final assembly of the target compound involves the formation of an amide bond between the functionalized tetrahydrobenzo[b]thiophene and nicotinic acid derivatives [21] [18]. Classical amide coupling protocols employ acid chlorides generated from nicotinic acid through treatment with thionyl chloride [18] [22]. The resulting nicotinoyl chloride readily reacts with amines under basic conditions to provide the desired amide products.

Modern amide coupling methodologies utilize carbodiimide-based reagents such as EDC·HCl in combination with activating agents like HOBt [18] [19]. These conditions provide mild reaction environments and excellent yields while minimizing racemization and side product formation. The choice of coupling method depends on the sensitivity of the substrates and the desired reaction scale.

Copper-nicotinamide complex catalysis has emerged as an innovative approach for heteroatom bond formation [21]. This methodology enables efficient C-S and C-N bond forming reactions under sustainable conditions, providing an environmentally friendly alternative to traditional coupling methods. The copper-nicotinamide complex demonstrates excellent functional group tolerance and can be recycled without significant loss of activity.

Reaction Mechanisms

Understanding the mechanistic pathways governing the key transformations is essential for optimizing reaction conditions and predicting potential side reactions. The following sections detail the primary mechanistic considerations for the major synthetic transformations.

Amide Formation Mechanisms

Amide bond formation proceeds through well-established nucleophilic acyl substitution mechanisms [23] [19] [24]. The reaction of acid chlorides with amines involves initial nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by elimination of chloride to form the amide product [19] [20]. This mechanism is characterized by its high efficiency and broad substrate scope.

Alternative amide formation mechanisms involve the use of carbodiimide coupling reagents [19] [24]. These reactions proceed through the formation of reactive O-acylurea intermediates that undergo subsequent nucleophilic attack by the amine component. The mechanism involves multiple equilibria and requires careful control of reaction conditions to minimize side product formation.

The copper-nicotinamide complex-catalyzed amide formation operates through a distinct mechanism involving coordination of both coupling partners to the metal center [21]. This approach enables amide bond formation under milder conditions and with enhanced selectivity compared to traditional methods. The catalytic cycle involves oxidative addition, substrate coordination, and reductive elimination steps.

Cyclization Reaction Pathways

The Gewald reaction mechanism involves a complex sequence of transformations initiated by Knoevenagel condensation between the carbonyl compound and malononitrile [25] [10]. The resulting α,β-unsaturated nitrile undergoes Michael addition with elemental sulfur, followed by intramolecular nucleophilic cyclization to form the thiophene ring system. The mechanism is facilitated by basic conditions that promote enolate formation and nucleophilic attack.

Palladium-catalyzed cyclization mechanisms involve oxidative addition of the metal to aryl triflate bonds, followed by coordination of the alkynyl sulfide substrate [14] [15]. Subsequent reductive elimination provides the cyclized product while regenerating the active catalyst. The mechanism is highly regioselective and tolerates a wide range of functional groups.

Metal-free cyclization pathways typically proceed through electrophilic activation of the alkyne component, followed by intramolecular nucleophilic attack by the sulfur atom [16] [11]. These mechanisms are characterized by their operational simplicity and environmental compatibility, making them attractive alternatives to metal-catalyzed processes.

Optimization Parameters

Systematic optimization of reaction parameters is crucial for achieving high yields and selectivity in complex synthetic transformations. The following sections address the key variables that influence reaction outcomes.

Solvent Selection Effects

Solvent choice profoundly impacts reaction rates, yields, and selectivity through multiple mechanisms [26] [27] [28]. Polar protic solvents such as ethanol and methanol facilitate reactions involving charged intermediates and hydrogen bonding interactions [29] [27]. These solvents are particularly effective for Gewald reactions and other transformations requiring stabilization of ionic species.

Polar aprotic solvents including dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile provide excellent solvating power for organic substrates while avoiding competitive hydrogen bonding [26] [30]. These solvents are particularly useful for palladium-catalyzed transformations and nucleophilic substitution reactions where charge separation is important.

The dielectric constant of the solvent plays a critical role in determining reaction rates for processes involving charged transition states [27] [31]. High dielectric constant solvents stabilize ionic intermediates and can dramatically accelerate reactions proceeding through SN1-type mechanisms. Conversely, nonpolar solvents may be preferred for radical reactions and other processes where charge separation is unfavorable.

Temperature and Pressure Considerations

Temperature effects on organic reactions follow the Arrhenius relationship, with reaction rates typically doubling for every 10°C increase in temperature [32] [33] [34]. However, elevated temperatures may also promote undesired side reactions and product decomposition, requiring careful optimization to balance reaction rate with selectivity [33] [35].

The Gewald reaction typically requires reflux conditions in ethanol (78°C) to achieve optimal yields [9] [10]. Lower temperatures result in incomplete conversion, while excessive heating may promote decomposition of the sulfur-containing intermediates. Microwave-assisted heating has emerged as an effective alternative, providing rapid heating and improved reaction control [10].

Pressure effects are particularly important for gas-phase reactions and transformations involving volatile components [32] [36] [37]. Elevated pressure can shift equilibria toward products with smaller molecular volumes and may accelerate reactions through increased collision frequency. However, pressure equipment requires specialized safety considerations and may not be practical for routine synthetic applications.

Catalyst Optimization

Catalyst loading represents a critical optimization parameter that balances reaction efficiency with economic considerations [38] [39] [40]. Typical catalyst loadings range from 1-10 mol%, with higher loadings providing faster reaction rates but increased costs and potential purification challenges [41] [38].

The copper-nicotinamide complex demonstrates exceptional catalytic activity for C-S and C-N bond forming reactions [21]. Optimization studies have shown that catalyst recycling is possible for up to six cycles without significant loss of activity, making this approach economically attractive for large-scale applications.

Palladium-catalyzed cyclization reactions require careful optimization of the catalyst system, including the choice of ligands and additives [14] [38]. The use of ionic liquids as solvents enables catalyst recycling and provides improved environmental compatibility compared to traditional organic solvents [14].

Purification and Characterization Techniques

Effective purification and characterization methods are essential for obtaining pure target compounds and confirming their structural identity. The following techniques are routinely employed in the synthesis and analysis of complex organic molecules.

Column chromatography represents the most versatile purification technique for organic compounds [42] [43] [44]. Flash chromatography, which employs compressed air or nitrogen to accelerate solvent flow, provides rapid separations with excellent resolution [42] [45]. Typical sample loadings range from milligrams to several grams, making this technique suitable for both analytical and preparative applications.

The selection of appropriate stationary and mobile phases is critical for achieving effective separations [43] [46]. Silica gel remains the most commonly used stationary phase due to its high surface area and excellent separation efficiency [44] [47]. Mobile phase selection involves systematic optimization using thin-layer chromatography (TLC) to identify solvent systems that provide Rf values between 0.2 and 0.3 for the target compounds [45].

Nuclear magnetic resonance (NMR) spectroscopy provides the most definitive structural characterization for organic compounds [48] [49] [50]. Proton NMR (1H NMR) reveals information about the hydrogen environments and their connectivity, while carbon-13 NMR (13C NMR) provides details about the carbon framework [48] [51]. High-resolution NMR techniques enable the identification of compounds directly from complex mixtures without prior purification [52].

Mass spectrometry complements NMR spectroscopy by providing molecular weight information and fragmentation patterns that confirm molecular connectivity [48] [53]. High-resolution mass spectrometry enables the determination of molecular formulas with exceptional accuracy, providing definitive confirmation of compound identity.

Scale-up Considerations

The transition from laboratory-scale synthesis to larger production scales requires careful consideration of multiple factors including heat transfer, mass transfer, and safety considerations [54] [55] [56]. The square-cube law dictates that surface area to volume ratios decrease as reactor size increases, potentially leading to heat transfer limitations and hot spot formation [54].

Exothermic reactions require particular attention during scale-up due to the potential for runaway reactions and safety hazards [54] [57]. Temperature monitoring and control systems become increasingly important as reaction volumes increase. Heat removal capabilities must be carefully matched to the heat generation rate to maintain safe operating conditions.

Mixing efficiency may decrease in larger reaction vessels, potentially leading to mass transfer limitations and reduced reaction rates [55] [56]. The design of appropriate agitation systems and reactor configurations is essential for maintaining uniform reaction conditions throughout the vessel volume.

Material availability and cost considerations become increasingly important at larger scales [54] [57]. Starting materials that are readily available and cost-effective at laboratory scale may become limiting factors for large-scale production. Alternative synthetic routes may need to be developed to utilize more readily available and economical precursors.

Environmental and regulatory considerations gain prominence at production scales [58] [59]. Green chemistry principles should be incorporated whenever possible to minimize waste generation and environmental impact. Solvent selection and recovery systems become critical for economic and environmental sustainability [58].

Process analytical technology (PAT) enables real-time monitoring and control of critical process parameters during scale-up [39] [55]. In-line spectroscopic techniques and automated sampling systems provide continuous feedback on reaction progress and product quality, enabling rapid response to process deviations.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

301.08849790 g/mol

Monoisotopic Mass

301.08849790 g/mol

Heavy Atom Count

21

Dates

Last modified: 07-18-2023

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